Sub-Nanomolar BTK Inhibition Potency Establishes a High Bar for Comparator Selection
This compound demonstrates extreme potency against Bruton's tyrosine kinase (BTK). It achieves an IC50 of 1 nM in a biochemical enzymatic assay, as reported for Example 99 in patent US20240083900 [1]. This level of activity places it among a high-potency tier of BTK inhibitors and serves as a strict benchmark. In contrast, a structurally related internal comparator from the same patent family (US9714247, Example 67), a tetrahydroquinoline-based compound, exhibits a significantly weaker IC50 of 550 nM against BTK, representing a 550-fold difference in potency [2].
| Evidence Dimension | BTK enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 1 nM |
| Comparator Or Baseline | Related tetrahydroquinoline compound from US9714247, Example 67: 550 nM |
| Quantified Difference | 550-fold greater potency for the target compound |
| Conditions | In vitro biochemical BTK assay |
Why This Matters
For scientific selection, this 550-fold potency advantage defines a non-interchangeable tier of activity, directing procurement towards studies requiring maximal BTK target engagement.
- [1] BindingDB. (2024). BDBM658441: Tyrosine-protein kinase BTK (Homo sapiens) Inhibitor. Ligand US20240083900, Example 99. IC50: 1 nM. View Source
- [2] BindingDB. BDBM264346: Tyrosine-protein kinase BTK Inhibitor. Ligand US9714247, Example 67. IC50: 550 nM. View Source
